3,3-Bis(chloromethyl)oxetane

描述

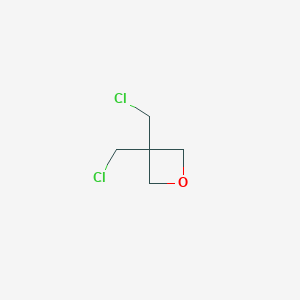

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-bis(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURGFRDGROIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25323-58-4 | |

| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25323-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9058816 | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline] | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 30 mmHg (EPA, 1998) | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4 | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Finely divided powder for coatings, Natural, black, or olive green molding powder. | |

CAS No. |

78-71-7, 25323-58-4 | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(chloromethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-BIS(CHLOROMETHYL)OXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12TP81ATK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °F (EPA, 1998) | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3,3-Bis(chloromethyl)oxetane CAS number 78-71-7

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane (CAS: 78-71-7)

Introduction

This compound, commonly abbreviated as BCMO, is a chlorinated ether with the CAS number 78-71-7.[1][2] It is a significant chemical intermediate primarily recognized as the monomer unit for the thermoplastic resin Penton, a polymer known for its high chemical resistance and thermal stability.[2][3][4] Additionally, BCMO serves as a crucial precursor in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation for use as a propellant binder in rocket fuels.[1][5]

Due to its reactivity and toxicological profile, BCMO is classified as an extremely hazardous substance in the United States.[1][5] Its handling requires stringent safety protocols. This document provides a comprehensive technical overview of BCMO, including its chemical and physical properties, synthesis and purification protocols, key chemical reactions, applications, and safety information, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][3] |

| CAS Number | 78-71-7[1][6] |

| Synonyms | BCMO, Penton, 3,3-Dichloromethyloxycyclobutane[1][2][7] |

| Molecular Formula | C₅H₈Cl₂O[1][6] |

| Molecular Weight | 155.02 g/mol [1][6] |

| EC Number | 201-136-5[1][7] |

| RTECS Number | RQ6826000[2][7] |

| InChI | InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2[1][8] |

| InChIKey | CXURGFRDGROIKG-UHFFFAOYSA-N[1][8] |

| SMILES | ClCC1(CCl)COC1[1][6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Natural, black, or olive green solid; Colorless to light yellow liquid[1][2][4] |

| Form | Solid, liquid, or finely divided powder for coatings[2][4][6] |

| Melting Point | 18.7 - 20 °C[2][7][9] |

| Boiling Point | 198 °C at 760 mmHg; 80-95 °C at 10 Torr[2][6][9] |

| Density | 1.29 - 1.295 g/mL at 25 °C[1][2][6] |

| Refractive Index | n20/D 1.486[2][6] |

| Flash Point | 114 - 115.8 °C[2][7] |

Spectral Data

Detailed spectral data is available for the characterization of BCMO.

-

¹H NMR: A ¹H NMR spectrum in CDCl₃ shows two singlets, corresponding to the two pairs of equivalent methylene (B1212753) protons.[2] The reported peaks are δ 4.47 (s, 4H) and 3.95 (s, 4H).[2]

-

¹³C NMR: The ¹³C NMR spectrum is available for structural confirmation.[10]

-

IR and Mass Spectrometry: IR and Mass spectra data have also been documented.[4]

Synthesis and Purification

BCMO can be synthesized through several routes, primarily involving intramolecular cyclization reactions.

Synthesis Pathways

The most common laboratory and industrial synthesis involves the cyclization of a substituted propanol.[1][2] One well-documented method starts from 3-chloro-2,2-dichloromethylpropan-1-ol, which undergoes intramolecular cyclization upon treatment with a base.[2] Another established route is the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide (B78521).[1][5]

Experimental Protocols

Protocol 1: Synthesis from 3-chloro-2,2-dichloromethylpropan-1-ol [2]

-

A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux and maintained for 3 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered to remove the solid potassium chloride precipitate.

-

The filtrate is concentrated under reduced pressure to yield this compound (0.65 g, 80% yield) as a colorless liquid.

Protocol 2: General Synthesis from Pentaerythritol Trichlorohydrin [1][5]

-

Pentaerythritol is first chlorinated to produce pentaerythritol trichlorohydrin.

-

The resulting trichlorohydrin is then treated with a non-organic base, such as sodium hydroxide, in a suitable solvent.

-

The base facilitates an intramolecular Williamson ether synthesis (cyclization) to form the oxetane (B1205548) ring, yielding BCMO.

Purification Methods

Protocol 3: General Purification of BCMO [2][4]

-

To remove peroxide impurities, shake the crude BCMO with an aqueous solution of sodium bicarbonate (NaHCO₃) or ferrous sulfate (B86663) (FeSO₄).

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

Distill the product under reduced pressure, adding a small amount of calcium hydride (CaH₂) to ensure dryness.

Chemical Reactivity and Key Reactions

BCMO's reactivity is dominated by the strained oxetane ring and the two primary alkyl chloride groups. The strained ring is susceptible to ring-opening polymerization, while the chloromethyl groups can undergo nucleophilic substitution.

Key Reaction Pathways

BCMO is a versatile monomer. It undergoes cationic ring-opening polymerization, initiated by Lewis acids, to form the thermoplastic poly(this compound), known commercially as Penton.[3][5] Furthermore, the chloromethyl groups can be substituted, for instance, by reaction with sodium azide (B81097) to produce 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), the monomer for the energetic polymer PolyBAMO.[1][5]

Experimental Protocols

Protocol 4: General Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) [1][5]

-

BCMO is dissolved in a suitable solvent system.

-

Sodium azide (NaN₃) is added to the solution.

-

The reaction is conducted in an alkaline medium, and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is added to facilitate the reaction between the aqueous and organic phases.

-

The reaction mixture is stirred at a controlled temperature until the substitution is complete, which can be monitored by techniques like TLC or GC.

-

Standard aqueous workup and purification by chromatography or distillation yields the BAMO product.

Protocol 5: General Cationic Ring-Opening Polymerization [5][11]

-

Highly purified BCMO monomer is charged into a dry reactor under an inert atmosphere (e.g., nitrogen or argon).

-

A suitable solvent may be used, although bulk polymerization is also possible.[12]

-

A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is introduced to initiate the polymerization.

-

The reaction is often exothermic and requires temperature control. The polymerization proceeds via the opening of the oxetane ring to form a linear polyether chain.

-

The reaction is terminated by the addition of a quenching agent (e.g., methanol). The resulting polymer is then precipitated, washed, and dried.

Applications

The primary applications of BCMO stem from its role as a monomer and chemical intermediate.

-

Thermoplastic Resins: It is the monomer for the thermoplastic resin Penton, which exhibits excellent chemical resistance, low water absorption, and dimensional stability, making it suitable for solid and lined valves, pumps, pipes, and fittings.[3][4]

-

Energetic Materials: BCMO is a key intermediate for synthesizing PolyBAMO, an energetic polymer used as a binder in rocket propellant and explosive formulations.[1][5]

-

Chemical Synthesis: It serves as a building block in organic synthesis, including in the preparation of intermediates for pharmaceuticals, pesticides, and dyes.[11] For example, it has been used in the synthesis of novel pyrrolopyridine derivatives as potential HIV inhibitors and in compounds for the treatment of diseases characterized by elevated β-amyloid deposits.[11]

-

Coatings and Inks: The compound is used in the preparation of light-curing inks and polymer materials for coatings, adhesives, and sealants.[2][11]

Safety and Toxicology

BCMO is a hazardous substance that requires careful handling.

Hazard Classification

Table 3: Safety and Hazard Information

| Category | Details |

|---|---|

| GHS Pictograms | GHS06 (Toxic), GHS07 (Exclamation Mark)[1] |

| GHS Signal Word | Danger[13] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH330: Fatal if inhaledH335: May cause respiratory irritation[1][13] |

| Precautionary Statements | P260, P280, P284, P304+P340, P310, P405[1] |

| NFPA 704 Diamond | Health: 3, Flammability: 1, Instability: 0[1] |

| Designation | Extremely Hazardous Substance (United States)[1] |

Toxicological Profile

Table 4: Toxicological Data

| Endpoint | Species | Value |

|---|

| LD50 (oral) | Rat | 600 mg/kg[2] |

-

Acute Effects: Ingestion or inhalation can be poisonous.[2][4] Acute exposure may lead to headache, dizziness, weakness, nausea, and irritation of the eyes, skin, and respiratory tract.[3][14]

-

Chronic Effects: Prolonged exposure may cause kidney damage, lacrimation, and somnolence.[1] It may also lead to allergic hypersensitivity dermatitis or asthma.[3][14]

Handling and First Aid

-

Handling: Handle in a well-ventilated place, preferably a fume hood.[15] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[15] Avoid contact with skin and eyes and prevent the formation of aerosols.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11][15]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[15]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 78-71-7 [chemicalbook.com]

- 3. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound | 78-71-7 [smolecule.com]

- 6. This compound AldrichCPR 78-71-7 [sigmaaldrich.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. Oxetane, 3,3-bis-(chloromethyl) (CAS 78-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound(78-71-7) 13C NMR [m.chemicalbook.com]

- 11. 78-71-7|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 12. US2994668A - Process of polymerizing 3, 3-bis (chloromethyl) oxetane - Google Patents [patents.google.com]

- 13. AB253631 | CAS 78-71-7 – abcr Gute Chemie [abcr.com]

- 14. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. echemi.com [echemi.com]

what is 3,3-Bis(chloromethyl)oxetane

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BCMO) is a strained heterocyclic compound of significant interest in polymer chemistry. Its unique four-membered ether ring structure, substituted with two chloromethyl groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of specialized polymers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of BCMO. Detailed experimental protocols for its synthesis and polymerization are presented, along with a summary of its toxicological profile. While the oxetane (B1205548) core is of growing interest in medicinal chemistry, the primary applications of BCMO remain in materials science, particularly in the production of the chemically resistant thermoplastic known as Penton and as a precursor to energetic polymers.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a black or olive green solid.[1] It is characterized by its high reactivity, which is attributed to the strained oxetane ring. The physical and chemical properties of BCMO are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O | [2] |

| Molecular Weight | 155.02 g/mol | [1][2] |

| CAS Number | 78-71-7 | [2] |

| Appearance | Black or olive green solid | [1] |

| Density | 1.29 g/mL at 25 °C | |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | [1] |

| Boiling Point | 198 °C (lit.) | |

| Refractive Index | n20/D 1.486 (lit.) | |

| InChI | 1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| SMILES | ClCC1(CCl)COC1 |

Synthesis of this compound

The synthesis of BCMO typically proceeds through the cyclization of a pentaerythritol (B129877) derivative. Two common methods are outlined below.

Synthesis from Pentaerythritol Trichlorohydrin

A prevalent method for the synthesis of BCMO involves the intramolecular cyclization of pentaerythritol trichlorohydrin. This reaction is carried out in the presence of a non-organic base, such as sodium hydroxide (B78521).[1] The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a chlorine atom, forming the strained oxetane ring.

Synthesis from 3-Chloro-2,2-dichloromethylpropan-1-ol

Another synthetic route involves the reaction of 3-chloro-2,2-dichloromethylpropan-1-ol with a base like potassium hydroxide in an alcoholic solvent.

Experimental Protocol:

-

A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (B145695) (2 mL) is prepared.[3]

-

The mixture is heated and refluxed for 3 hours.[3]

-

Upon completion of the reaction, the mixture is cooled to room temperature.[3]

-

The cooled mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered to remove any solid byproducts.[3]

-

The filtrate is then concentrated under reduced pressure to yield this compound as a colorless liquid (0.65 g, 80% yield).[3]

Applications of this compound

The primary application of BCMO lies in polymer chemistry, where it serves as a monomer for the synthesis of poly(this compound), a thermoplastic commercially known as Penton.[4] This polymer is noted for its exceptional chemical resistance and thermal stability.[4]

Cationic Ring-Opening Polymerization

The polymerization of BCMO proceeds via a cationic ring-opening mechanism. The high strain energy of the oxetane ring facilitates this process. The polymerization can be initiated by photo-acid generators, which allows for photocurable applications.[5]

Intermediate in Energetic Polymer Synthesis

BCMO is also a key intermediate in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO).[1] In this application, the chloromethyl groups of BCMO are substituted with azide (B81097) groups, and the resulting monomer is then polymerized.[1] PolyBAMO is under investigation as a potential propellant binder for rocket fuels.[1]

Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR Spectroscopy | Available |

| Mass Spectrometry | Available |

Safety and Toxicology

This compound is classified as an extremely hazardous substance in the United States.[1] It is harmful if swallowed or inhaled and can cause irritation to the eyes, skin, and respiratory tract.[6] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.[6] Ingestion can result in irritation of the esophagus and gastrointestinal tract.[6] Long-term exposure may lead to allergic hypersensitivity dermatitis or asthma.[6] It has been reported to cause kidney damage, lacrimation, and somnolence upon consumption.[1]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Relevance to Drug Development

While the oxetane ring is an emerging motif in drug discovery, valued for its ability to act as a bioisostere for carbonyl and gem-dimethyl groups and to improve the physicochemical properties of drug candidates, there is currently no evidence to suggest that this compound itself is directly involved in specific biological signaling pathways.[7][8] Its high reactivity and toxicological profile make it an unlikely candidate for direct pharmaceutical applications. However, the study of oxetane chemistry, including the reactions of BCMO, can provide valuable insights for medicinal chemists in the design and synthesis of novel therapeutic agents containing the stable 3,3-disubstituted oxetane scaffold.[7]

Conclusion

This compound is a highly reactive and versatile monomer with significant applications in polymer science. Its ability to undergo cationic ring-opening polymerization has led to the development of chemically resistant and thermally stable materials. While its toxicological properties necessitate careful handling, its unique chemical characteristics continue to make it a subject of interest for materials scientists and chemists. For drug development professionals, while BCMO itself is not a therapeutic agent, the broader field of oxetane chemistry to which it belongs holds promise for the design of future pharmaceuticals with improved properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 78-71-7 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. radtech.org [radtech.org]

- 6. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane, a chlorinated ether, is a significant monomer in polymer chemistry. Its strained four-membered oxetane (B1205548) ring and the presence of two chloromethyl groups make it a versatile building block for the synthesis of various polymers with unique properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, synthesis, key reactions, and applications, with a focus on its role in the development of advanced materials.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also known by other names such as 3,3-Dichloromethyloxycyclobutane and BCMO.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78-71-7 |

| Molecular Formula | C5H8Cl2O |

| Molecular Weight | 155.02 g/mol [1][2] |

| InChI | InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2[1] |

| InChIKey | CXURGFRDGROIKG-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1C(CO1)(CCl)CCl[1] |

Physicochemical Properties

This compound is a solid at room temperature and exhibits properties characteristic of chlorinated ethers.[2][3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Black or olive green solid | [2] |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | [2] |

| Boiling Point | 95 °C (203 °F; 368 K) at 30 mmHg | [1][2] |

| Density | 1.295 g/cm³ | [2] |

| Refractive Index | n20/D 1.486 | [3] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the intramolecular cyclization of a pentaerythritol (B129877) derivative.[2]

Synthesis of this compound

Principle: The synthesis is achieved through the cyclization of pentaerythritol trichlorohydrin in the presence of a non-organic base, such as sodium hydroxide.[2] Another method involves the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin.[4]

Experimental Protocol (based on cyclization of pentaerythritol trichlorohydrin): [2]

-

Reactants: Pentaerythritol trichlorohydrin and a non-organic base (e.g., sodium hydroxide).

-

Solvent: The reaction is typically carried out in a suitable solvent that can facilitate the reaction and subsequent workup.

-

Procedure:

-

Dissolve pentaerythritol trichlorohydrin in the chosen solvent.

-

Slowly add the non-organic base to the solution while stirring. The base promotes the intramolecular nucleophilic substitution, leading to the formation of the oxetane ring.

-

Control the reaction temperature to prevent side reactions.

-

After the reaction is complete, neutralize any excess base.

-

Extract the product, this compound, using an appropriate organic solvent.

-

Purify the product through distillation under reduced pressure.

-

Note: For purification, shaking with aqueous NaHCO3 or FeSO4 can remove peroxides, followed by drying with anhydrous Na2SO4 and distillation under reduced pressure from a small amount of CaH2.[3][5]

Key Reactions and Applications

This compound is a valuable monomer for the synthesis of various polymers, most notably energetic polymers and thermoplastics.

Synthesis of Poly(bis(azidomethyl)oxetane) (PolyBAMO)

A significant application of this compound is as an intermediate in the synthesis of PolyBAMO, an energetic polymer with potential use as a propellant binder in rocket fuel.[2][6]

Reaction: The conversion of BCMO to 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) is achieved through a reaction with sodium azide (B81097).[2] This reaction is typically conducted in an alkaline solution with a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, to facilitate the nucleophilic substitution of the chloride ions by azide ions.[2] The resulting BAMO monomer can then be polymerized.

Caption: Synthesis of BAMO from BCMO.

Cationic Ring-Opening Polymerization

The strained oxetane ring of this compound makes it susceptible to cationic ring-opening polymerization. This process leads to the formation of poly[this compound], a thermoplastic resin commercially known as Penton.[1][7] This polymer is noted for its excellent chemical resistance and thermal stability.[1]

The polymerization can be initiated by Lewis acids. The rate-determining step in the polymerization of BCMO is suggested to be the ring-opening of the tertiary oxonium ion.[8]

Caption: Cationic Polymerization of BCMO.

Safety and Handling

This compound is classified as an extremely hazardous substance in the United States.[2] Exposure can cause a range of adverse health effects, including irritation of the eyes, skin, and respiratory tract, as well as more severe effects like kidney damage.[1][2]

Precautions for Safe Handling: [9]

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including chemical-impermeable gloves.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a monomer of significant industrial and research interest. Its unique chemical structure allows for the synthesis of high-performance polymers with applications ranging from chemically resistant thermoplastics to energetic materials for propellants. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe handling and effective utilization in the development of advanced materials. Researchers and professionals in drug development and materials science can leverage the versatile chemistry of this compound for innovative applications.

References

- 1. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 78-71-7 [chemicalbook.com]

- 4. GB1112496A - Process for the preparation of 3,3-bis-(chloromethyl)-oxetane - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy this compound | 78-71-7 [smolecule.com]

- 7. radtech.org [radtech.org]

- 8. radtech.org [radtech.org]

- 9. echemi.com [echemi.com]

- 10. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of 3,3-Bis(chloromethyl)oxetane from Pentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-bis(chloromethyl)oxetane (BCMO), a valuable intermediate in the production of energetic polymers and a building block in medicinal chemistry. The synthesis is a two-step process commencing from the readily available starting material, pentaerythritol (B129877). The first step involves the selective chlorination of pentaerythritol to yield pentaerythritol trichlorohydrin. The subsequent step is an intramolecular cyclization of the trichlorohydrin intermediate to form the desired oxetane (B1205548) ring.

Experimental Protocols

Step 1: Synthesis of Pentaerythritol Trichlorohydrin (3-Chloro-2,2-bis(chloromethyl)propan-1-ol)

This procedure is adapted from a well-established method for the selective chlorination of pentaerythritol.

Materials:

-

Pentaerythritol

-

Pyridine

-

Thionyl chloride

-

Ice

-

Water

-

5-L four-necked round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer adapter

-

Condenser

-

Drierite drying tube

-

Heating mantle

Procedure:

-

A dry, 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer adapter, and a condenser is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

-

A Drierite drying tube is attached to the condenser. The addition funnel is charged with 1.134 kg (9.53 mol) of thionyl chloride and then closed with a glass stopper.

-

The reaction flask is placed in an ice/water bath to manage the exothermic reaction.

-

Thionyl chloride is added dropwise to the vigorously stirred slurry over 4-5 hours. The rate of addition should be controlled to maintain the reaction temperature between 65-95°C and to prevent the white mist of HCl and SO2 from rising into the condenser.

-

Once the addition is complete, the ice bath is replaced with a heating mantle. The reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases. The color of the mixture will transition from orange-yellow to dark brown during this time.

-

After gas evolution has stopped, the flask is cooled, and 2 L of cold water is carefully added with stirring.

-

The brown-yellow crude product precipitates and is collected by filtration. The solid is washed with 2-3 L of water.

-

The dried crude product is a mixture of pentaerythritol tetrachloride and the desired pentaerythritol trichlorohydrin. The approximate yield of pentaerythritol trichlorohydrin is 57% (330 g).[1]

-

Purification (Optional but Recommended): Pentaerythritol trichlorohydrin can be separated from the tetrachloride byproduct by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of pentaerythritol trichlorohydrin via a Williamson ether synthesis mechanism, promoted by a strong base.[2][3][4] The following protocol is based on a similar procedure for the synthesis of 3,3-bis(bromomethyl)oxetane.[5]

Materials:

-

Pentaerythritol trichlorohydrin (crude or purified from Step 1)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reactor equipped with a mechanical stirrer, reflux condenser, and temperature control

Procedure:

-

The crude or purified pentaerythritol trichlorohydrin is charged into a reactor.

-

An aqueous solution of sodium hydroxide is added to the reactor.

-

The mixture is heated to reflux and maintained with vigorous stirring for approximately 12 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated. If no distinct organic layer is present, the product is extracted with a suitable organic solvent.

-

The organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Step 1: Pentaerythritol Trichlorohydrin Synthesis | |

| Parameter | Value |

| Starting Material | Pentaerythritol |

| Reagents | Thionyl chloride, Pyridine |

| Product | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol |

| Yield | ~57% |

| Product: this compound Properties | |

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molar Mass | 155.02 g/mol |

| Appearance | Black or olive green solid |

| Melting Point | 18.9 °C |

| Boiling Point | 95 °C |

| Density | 1.295 g/cm³ |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from pentaerythritol.

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Pathway

The chemical transformations involved in the synthesis are depicted in the reaction pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Bis(chloromethyl)oxetane (BCMO), a significant intermediate in various chemical syntheses. The information is presented to support research, development, and handling of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] It is also described as a liquid in some sources, which may depend on the purity and ambient temperature.[2][3] The compound is also characterized as a finely divided powder for coatings.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₅H₈Cl₂O | |

| Molecular Weight | 155.02 g/mol | |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | |

| Boiling Point | 198 °C (lit.) | at 760 mmHg |

| 95 °C | ||

| 208.9 °C | at 760 mmHg | |

| 101 °C | at 27 mmHg | |

| Density | 1.29 g/mL | at 25 °C (lit.) |

| 1.236 g/cm³ | ||

| 1.4 g/cm³ | ||

| Refractive Index | 1.486 | at 20 °C (lit.) |

| Flash Point | 115.8 °C | |

| 114 °C | ||

| Vapor Pressure | 30 mmHg | at 72°F |

| Appearance | Solid | |

| Colorless to light yellow liquid | ||

| Finely divided powder | for coatings |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of chemical compounds like this compound.

1. Determination of Melting Point

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned to a clear liquid is recorded as the end of the range.

-

2. Determination of Boiling Point

-

Apparatus: Distillation apparatus (including a distillation flask, condenser, thermometer, and receiving flask), heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The heating mantle is turned on, and the liquid is heated until it boils and its vapor begins to condense in the condenser.

-

The temperature is recorded when the vapor temperature stabilizes, which indicates the boiling point at the ambient atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level, and the temperature is recorded at that pressure.

-

3. Determination of Density

-

Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample of this compound, ensuring no air bubbles are present. The temperature of the sample is recorded.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

4. Determination of Refractive Index

-

Apparatus: Refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

A few drops of the liquid this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

-

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of other valuable compounds, such as energetic polymers. The following diagram illustrates the synthetic pathway from pentaerythritol (B129877) trichlorohydrin.

Caption: Synthesis pathway of this compound and its subsequent conversion.

References

A Technical Guide to the Molecular Structure of 3,3-Bis(chloromethyl)oxetane (BCMO)

Introduction

3,3-Bis(chloromethyl)oxetane, commonly abbreviated as BCMO, is a chlorinated heterocyclic organic compound. Its structure is characterized by a four-membered oxetane (B1205548) ring, which imparts significant ring strain and unique chemical reactivity. BCMO serves as a crucial monomer and intermediate in the synthesis of various polymers. Notably, it is the precursor to the thermoplastic resin known as Penton and a key intermediate in the synthesis of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO), which is explored for applications in rocket propellants.[1][2][3] This guide provides an in-depth analysis of its molecular structure, properties, synthesis, and reactivity, tailored for researchers and professionals in chemistry and materials science.

Chemical Identity and Nomenclature

The fundamental identification of a chemical compound relies on standardized nomenclature and registry information. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 78-71-7[1][3][4] |

| Molecular Formula | C₅H₈Cl₂O[1][2][4] |

| Molecular Weight | 155.02 g/mol [1][3][4] |

| Common Synonyms | BCMO, Penton, 3,3-Dichloromethyloxycyclobutane[1][2][3][5] |

| SMILES String | ClCC1(CCl)COC1[4] |

| InChI Key | CXURGFRDGROIKG-UHFFFAOYSA-N[1][4] |

Molecular Structure

The molecular architecture of BCMO is defined by a central oxetane ring, a four-membered heterocycle containing one oxygen atom. The carbon atom at position 3 of this ring is a quaternary center, bonded to two chloromethyl (-CH₂Cl) groups. This specific arrangement is critical to its chemical behavior and polymerization characteristics.

Physicochemical Properties

The physical properties of BCMO are well-documented and essential for its handling, processing, and application. It typically appears as a solid or liquid, depending on the ambient temperature, with a relatively high boiling point.

| Property | Value |

| Appearance | White to light yellow solid or powder; can be a transparent liquid.[3][6] |

| Melting Point | 18.9 °C (292.0 K)[3] |

| Boiling Point | 198 °C (lit.)[4] |

| Density | 1.29 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.486 (lit.)[4] |

Spectroscopic Characterization

Spectroscopic data provides confirmation of the molecular structure of BCMO. While raw spectra are database-dependent, the expected characteristics are as follows:

-

¹³C NMR: The spectrum is expected to show distinct signals for the quaternary carbon (C3), the two equivalent chloromethyl carbons (-CH₂Cl), and the two different methylene (B1212753) carbons of the oxetane ring (-CH₂-O and C-CH₂-C). The availability of ¹³C NMR data for BCMO has been noted in chemical databases.[7]

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the compound's mass. A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and various CH₂ vibrational modes (stretching and bending).

Synthesis and Reactivity

BCMO is primarily synthesized through the cyclization of a pentaerythritol (B129877) derivative. Its reactivity is dominated by the strained oxetane ring and the two primary chloride groups, making it a versatile building block.

Experimental Protocol: Synthesis of BCMO

A common laboratory and industrial synthesis of BCMO involves the base-induced cyclization of pentaerythritol trichlorohydrin.[3]

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

-

Pentaerythritol trichlorohydrin

-

Sodium hydroxide (B78521) (NaOH) or other suitable non-organic base

-

Appropriate solvent (e.g., water or an aqueous-organic mixture)

Procedure:

-

A solution of pentaerythritol trichlorohydrin is prepared in a suitable reaction vessel.

-

An aqueous solution of sodium hydroxide is added dropwise to the trichlorohydrin solution under controlled temperature and vigorous stirring. The base promotes an intramolecular Williamson ether synthesis.

-

The hydroxyl group attacks one of the primary carbon atoms bearing a chlorine, displacing the chloride ion and forming the four-membered oxetane ring.

-

The reaction mixture is typically stirred for several hours to ensure complete cyclization.

-

Upon completion, the organic product (BCMO) is separated from the aqueous phase.

-

Purification is achieved through standard methods such as distillation or recrystallization to yield the final product.

References

- 1. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound AldrichCPR 78-71-7 [sigmaaldrich.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. 3,3-ビス(クロロメチル)オキセタン | this compound | 78-71-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. This compound(78-71-7) 13C NMR spectrum [chemicalbook.com]

3,3-Bis(chloromethyl)oxetane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,3-Bis(chloromethyl)oxetane (BCMO), a key intermediate in various chemical syntheses, including the production of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO). Given its hazardous properties, a thorough understanding of its toxicology, proper handling procedures, and emergency response is critical for personnel in research and development environments.

Chemical and Physical Properties

Proper handling and storage protocols are informed by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O | [1][2] |

| Molecular Weight | 155.02 g/mol | [1][3] |

| CAS Number | 78-71-7 | [1][2] |

| Appearance | Black or olive green solid/liquid | [3][4] |

| Melting Point | 18.7 - 18.9 °C (66.0 °F) | [3][4] |

| Boiling Point | 95 °C (203 °F) at 27 mmHg; 198 - 208.9 °C at 760 mmHg | [3][4][5] |

| Density | 1.236 - 1.295 g/cm³ at 25 °C | [3][4] |

| Flash Point | 114 - 115.8 °C | [4] |

| Refractive Index | n20/D 1.486 | [5] |

| Reactivity | No rapid reaction with air or water. It is a chlorinated ether. | [1] |

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance, and exposure can lead to adverse health effects. It is designated as an extremely hazardous substance in the United States.[3]

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity - Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed |

| Acute Toxicity - Inhalation | GHS06: Toxic | Danger | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation |

Summary of Toxicological Effects:

-

Acute Effects: Signs of acute exposure may include headache, dizziness, weakness, and nausea.[1][7] Irritation to the eyes, skin, and respiratory tract is also a primary concern.[1][7] Ingestion can lead to irritation of the esophagus and gastrointestinal tract.[1][7] It is also a lacrimator, meaning it induces tearing.[1]

-

Chronic Effects: Longer-term exposure may result in allergic hypersensitivity dermatitis or asthma-like symptoms, including bronchospasm and wheezing.[1][7]

-

Organ-Specific Toxicity: The substance is a potential nephrotoxin, indicating a risk of kidney damage in occupational settings.[1][3] It is also identified as a neurotoxin affecting the central nervous system.[1]

Quantitative Toxicity Data:

| Test | Species | Route | Value | Reference |

| LC50 | Mouse | Inhalation | 200 mg/m³ / 2 hours | [1] |

Experimental Protocols

Acute Inhalation Toxicity (LC50) - Representative Protocol (Based on OECD Guideline 403)

While the specific experimental report for the LC50 value of this compound is not publicly available, the methodology would have followed a standardized protocol similar to the OECD Guideline 403 for Acute Inhalation Toxicity.[1][6][7] This guideline aims to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[3]

Objective: To determine the median lethal concentration (LC50) of a test substance that causes mortality in 50% of the test animals after a specified exposure duration.[3]

Methodology:

-

Animal Selection: Healthy, young adult laboratory-bred animals, typically rats or mice (in this case, mice), are used.[2][7] Animals are acclimatized to laboratory conditions for at least five days before the study.[2]

-

Exposure Groups: At least three concentration levels of the test substance are used, with a sufficient number of animals in each group (typically 5-10 per sex) to allow for statistical analysis.[2][7]

-

Exposure System: Animals are exposed to the test substance in a dynamic inhalation exposure chamber, which ensures a stable and uniform concentration of the test article in the air.[3] The exposure can be "whole-body" or "nose-only."[2]

-

Exposure Duration: A standard exposure duration is typically 4 hours.[1][7] The cited LC50 for BCMO specifies a 2-hour exposure.

-

Monitoring During Exposure: Key parameters such as airflow, temperature (maintained at 22±3°C), and humidity (30-70%) are continuously monitored.[2] The actual concentration of the test substance in the breathing zone of the animals is measured.[2]

-

Post-Exposure Observation: Following exposure, the animals are observed for a period of at least 14 days.[1][7]

-

Data Collection: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous system), and body weight changes.[3][7]

-

Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes.[1][7]

-

Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Synthesis of this compound

A common laboratory and industrial synthesis method involves the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide.[5] Another patented method describes the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin.[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

-

Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber, Viton®). Always inspect gloves for integrity before use.[6] A lab coat or chemical-resistant apron is required. For tasks with a high risk of splashing, impervious clothing should be worn.[6]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

Use non-sparking tools to prevent ignition sources.[6]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials and foodstuff containers.[6]

Disposal:

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][7] |

| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |

Accidental Release Measures

A prompt and well-coordinated response is necessary to mitigate the risks associated with a spill.

Personal Precautions:

-

Evacuate personnel to a safe area, upwind of the spill.[6]

-

Ensure adequate ventilation and remove all sources of ignition.[6]

-

Wear appropriate personal protective equipment (PPE) as described in Section 4.[6]

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.[6]

Methods for Cleaning Up:

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Conclusion

This compound is a valuable chemical intermediate with significant associated hazards. A comprehensive understanding and strict implementation of the safety and handling procedures outlined in this guide are essential to minimize risk and ensure a safe working environment for all laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. GB1112496A - Process for the preparation of 3,3-bis-(chloromethyl)-oxetane - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 7. eurolab.net [eurolab.net]

Navigating the Solubility Landscape of 3,3-Bis(chloromethyl)oxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Bis(chloromethyl)oxetane (BCMO), a key intermediate in the synthesis of energetic polymers such as poly(bis(azidomethyl)oxetane) (PolyBAMO), presents unique handling and processing challenges due to its physical and chemical properties. A thorough understanding of its solubility in various common solvents is paramount for its effective use in research and development, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of the available solubility information for BCMO, addresses the current gap in quantitative data, and offers general guidance based on the solubility characteristics of analogous chemical structures.

Introduction

This compound (BCMO) is a cyclic ether with the chemical formula C₅H₈Cl₂O. Its structure, featuring a four-membered oxetane (B1205548) ring with two chloromethyl substituents, contributes to its utility as a monomer in polymerization reactions. The handling and application of BCMO in various synthetic procedures necessitate a clear understanding of its solubility profile. This document aims to consolidate the known information regarding the solubility of BCMO and provide a framework for its practical application.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of BCMO is presented in Table 1. These properties influence its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molar Mass | 155.02 g/mol |

| Appearance | Black or olive green solid[1] |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K)[1] |

| Boiling Point | 95 °C (203 °F; 368 K)[1] |

| Density | 1.295 g/cm³[1] |

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common solvents. No empirical values in formats such as grams per 100 mL or moles per liter have been published. This lack of data necessitates a qualitative assessment based on the general principles of solubility and the known characteristics of its chemical class.

Qualitative Solubility Assessment

Based on the chemical structure of BCMO and the general solubility rules for ethers, a qualitative assessment of its solubility can be inferred:

-

Water: Ethers exhibit limited solubility in water due to their ability to act as hydrogen bond acceptors. However, the solubility of ethers decreases as the number of carbon atoms increases.[2][3] The presence of two hydrophobic chloromethyl groups in BCMO is expected to further reduce its aqueous solubility.[4] Therefore, BCMO is predicted to be sparingly soluble to insoluble in water.

-

Organic Solvents: Ethers are generally miscible with a wide range of organic solvents.[5] This is attributed to their ability to engage in dipole-dipole interactions and van der Waals forces with other organic molecules. It is anticipated that BCMO will exhibit good solubility in common organic solvents, particularly those with moderate to low polarity.

A qualitative summary of the expected solubility of BCMO is presented in Table 2.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Insoluble in Water; Likely soluble in Alcohols | The hydrophobic chloromethyl groups limit aqueous solubility. Alcohols are more accommodating due to their alkyl chains. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the ether and chloromethyl groups. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Likely Soluble | "Like dissolves like" principle suggests solubility in nonpolar and weakly polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Structural similarity and compatible intermolecular forces suggest good solubility. |

Experimental Protocol for Solubility Determination

In the absence of published data, a standardized experimental protocol is required to quantitatively determine the solubility of BCMO. A general workflow for such a determination is outlined below.

Caption: A flowchart illustrating a typical experimental procedure for determining the solubility of a solid compound in various solvents.

Conclusion

While specific quantitative data on the solubility of this compound in common solvents is currently unavailable in the public domain, a qualitative assessment based on its chemical structure as a chlorinated ether provides valuable guidance for its handling and use. It is anticipated to have low solubility in water and good solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination following a standardized protocol is strongly recommended. The information and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability of 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO), a cyclic ether with the CAS number 78-71-7, is a significant intermediate in the synthesis of advanced materials, most notably energetic polymers such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation for applications as a propellant binder in rocket fuels.[1] Understanding the thermal stability of the BCMO monomer is crucial for ensuring safe handling, storage, and polymerization processes, as well as for predicting the thermal properties of the resulting polymers.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of BCMO is presented in Table 1. This data has been compiled from various chemical safety and supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₈Cl₂O | [1][2] |

| Molecular Weight | 155.02 g/mol | [1][2] |

| Appearance | Black or olive green solid | [1] |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | [1] |

| Boiling Point | 198 °C (388.4 °F; 471.15 K) (at 760 mmHg) | [2] |

| Density | 1.295 g/cm³ | [1] |

| CAS Number | 78-71-7 | [1][2] |

Thermal Stability Analysis

While specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the BCMO monomer is not extensively reported in peer-reviewed literature, its application as a precursor for energetic materials suggests that it possesses a degree of thermal stability. The thermal behavior of polymers derived from BCMO, such as poly(3,3-bis(azidomethyl)oxetane), has been studied, indicating that the oxetane (B1205548) ring structure can form thermally stable polymeric chains.[3][4]

General Considerations for Thermal Stability

The oxetane ring in BCMO is a strained four-membered heterocycle, which can influence its reactivity and thermal stability. Ring-opening polymerization is a common reaction for oxetanes, often initiated by heat or catalysts.[5] The presence of two chloromethyl substituents on the same carbon atom also influences the molecule's stability and reactivity.

Experimental Protocols for Thermal Analysis

The following sections describe generalized experimental protocols for TGA and DSC that can be adapted for the thermal analysis of this compound. These are based on standard methodologies for the analysis of reactive monomers and energetic material precursors.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of BCMO.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of BCMO (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below its melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 400 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, and identify any exothermic or endothermic decomposition events of BCMO.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of BCMO (typically 1-3 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-